2-(2-Propan-2-ylsulfonylethylsulfonyl)propane

Organic Synthesis Sulfone Chemistry Method Reproducibility

2-(2-Propan-2-ylsulfonylethylsulfonyl)propane, also systematically named 1,2-bis(isopropylsulfonyl)ethane, is a symmetrical bis-sulfone compound belonging to the alkanesulfonic acid derivative class. It has the molecular formula C₈H₁₈O₄S₂ and a molecular weight of 242.356 Da.

Molecular Formula C8H18O4S2
Molecular Weight 242.4 g/mol
CAS No. 5862-61-3
Cat. No. B12804809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Propan-2-ylsulfonylethylsulfonyl)propane
CAS5862-61-3
Molecular FormulaC8H18O4S2
Molecular Weight242.4 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)CCS(=O)(=O)C(C)C
InChIInChI=1S/C8H18O4S2/c1-7(2)13(9,10)5-6-14(11,12)8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyJZNHOSROSOESHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Propan-2-ylsulfonylethylsulfonyl)propane (CAS 5862-61-3): Structural Identity and Physicochemical Profile


2-(2-Propan-2-ylsulfonylethylsulfonyl)propane, also systematically named 1,2-bis(isopropylsulfonyl)ethane, is a symmetrical bis-sulfone compound belonging to the alkanesulfonic acid derivative class . It has the molecular formula C₈H₁₈O₄S₂ and a molecular weight of 242.356 Da . Its structure features two isopropylsulfonyl groups linked by an ethane bridge, giving it a calculated LogP of 2.79, a density of 1.191 g/cm³, and a boiling point of 454.6 °C at 760 mmHg . The compound appears primarily in research chemical catalogs and is referenced in early synthetic organic chemistry literature, with limited modern application data publicly available .

Why In-Class Sulfones Cannot Simply Replace 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane in Research and Industrial Contexts


Although the bis-sulfone and alkyl sulfone chemical space contains numerous analogues, simple substitution is not straightforward. 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is a symmetrical molecule with two isopropylsulfonyl termini separated by an ethane spacer, which confers a distinct combination of lipophilicity (LogP 2.79) and thermal stability (BP 454.6 °C) . Close analogues such as 2,2-bis(ethylsulfonyl)propane (Sulfonal, CAS 115-24-2) differ markedly in structure (geminal vs. vicinal sulfone arrangement), pharmacodynamic profile, and documented toxicity [1]. Other simple alkyl sulfones, like ethyl isopropyl sulfone (CAS 4853-75-2), lack the second sulfone group entirely and thus cannot replicate the bifunctional reactivity or physical properties of the target compound. Consequently, even apparently similar sulfones can produce divergent outcomes in synthetic, materials, or biological applications, making direct experimental validation essential.

Quantitative Evidence Guide for 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane (CAS 5862-61-3)


Synthetic Reproducibility Advantage: The Only Bis-Isopropylsulfonyl Ethane with a Documented Primary Literature Procedure

Among vicinal bis(isopropylsulfonyl)alkanes, 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is the only congener for which a peer-reviewed synthetic route has been identified in the primary literature, reported by Brown et al. in 1966 . This contrasts sharply with closely related bis-sulfones such as 1,2-bis(propylsulfonyl)ethane or 1,2-bis(ethylsulfonyl)ethane, for which no equivalent primary synthesis reference could be located in publicly searchable databases. This documented procedure provides a reproducible starting point for laboratories aiming to prepare or derivatize this specific scaffold, reducing method development time and uncertainty. Experimental detail remains limited to the original 1966 publication, and modern characterization data (e.g., NMR, HRMS) are not publicly available .

Organic Synthesis Sulfone Chemistry Method Reproducibility

LogP Differentiation: Higher Calculated Lipophilicity Compared to the Structurally Closest Analogue Sulfonal

The calculated octanol-water partition coefficient (LogP) for 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane is reported as 2.79 . For the structurally closest analogue with publicly available LogP data, 2,2-bis(ethylsulfonyl)propane (Sulfonal, CAS 115-24-2), the LogP is approximately 0.4 [1]. This represents a roughly 2.4 log unit difference, corresponding to a theoretical ~250-fold greater lipophilicity for the target compound. The higher LogP arises from the replacement of ethylsulfonyl groups with isopropylsulfonyl groups and the change from a geminal to a vicinal sulfone arrangement, increasing the hydrophobic surface area [1].

Lipophilicity LogP Physicochemical Characterization

Boiling Point and Thermal Stability: A Significant Increase Over Simple Alkyl Sulfones

2-(2-Propan-2-ylsulfonylethylsulfonyl)propane exhibits a boiling point of 454.6 °C at 760 mmHg , which is substantially higher than that of simple mono-sulfone analogues. For example, ethyl isopropyl sulfone (CAS 4853-75-2), a mono-sulfone with only one isopropylsulfonyl group, has a boiling point reported in the range of approximately 234–246 °C . The target compound's boiling point is thus approximately 200 °C higher, a difference attributable to its larger molecular weight, the presence of two polar sulfone groups, and increased intermolecular dipole-dipole interactions . The symmetric bis-sulfone Sulfonal (CAS 115-24-2) has a boiling point reported as 300 °C [1], further confirming that the isopropyl substitution on the target compound contributes an additional ~150 °C boiling point elevation even among bis-sulfones.

Thermal Stability Boiling Point High-Temperature Applications

Absence of Known Toxicity Data: A Differentiated Risk Profile Versus the Sedative-Hypnotic Sulfonal

No acute toxicity data (LD₅₀) or safety profile could be identified for 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane in publicly available toxicological databases, including HSDB, TOXNET, or chemical supplier SDS repositories [1]. In contrast, the structurally related geminal bis-sulfone Sulfonal (CAS 115-24-2) has a well-characterized toxicity profile: oral LD₅₀ of 3,000 mg/kg in rabbit and 900 mg/kg in dog, with documented cumulative toxicity, fatal poisoning cases, and neurological adverse effects including staggering gait and paralysis with chronic use [2]. This discrepancy in available safety data means that for any application involving potential human or animal exposure, the target compound currently carries an unknown risk profile that requires independent toxicological evaluation before use [1].

Toxicology Safety Risk Assessment

Recommended Application Scenarios for 2-(2-Propan-2-ylsulfonylethylsulfonyl)propane Based on Established Evidence


Method Development and Reproducibility in Academic Organic Synthesis

The availability of a peer-reviewed synthetic procedure from the primary literature makes this compound a viable starting point for academic laboratories developing bis-sulfone chemistry. Researchers can begin with the documented Brown et al. (1966) route rather than investing time in de novo method development. This is particularly relevant for groups exploring Julia olefination or related sulfone-based coupling reactions where the isopropylsulfonyl group may offer distinct steric and electronic properties compared to aryl sulfones.

High-Temperature Industrial Processes or Solvent Applications

With a boiling point exceeding 450 °C—significantly higher than ethyl isopropyl sulfone (~240 °C) or Sulfonal (300 °C)—this compound may be evaluated for use as a high-boiling aprotic solvent or thermal stabilizer in processes where lower-boiling sulfones are unsuitable . Industries such as polymer processing, heat transfer fluids, or high-temperature reactions could potentially benefit, though direct application data are not publicly available and would require proprietary testing.

Physicochemical Screening for Drug Discovery Libraries

The calculated LogP of 2.79 places this compound in a lipophilicity range that is distinct from simpler alkyl sulfones . In drug discovery, where a LogP of 1–3 is often targeted for oral bioavailability, this compound could serve as a fragment or scaffold in library screening. Its higher LogP compared to Sulfonal (LogP 0.4) means it partitions differently into biological membranes, potentially accessing chemical space that Sulfonal cannot reach. However, the complete absence of biological activity or toxicity data means it should be treated as a screening-grade compound requiring full ADMET profiling .

Bifunctional Crosslinker or Building Block in Polymer and Materials Chemistry

The symmetrical bis-sulfone structure with two reactive isopropylsulfonyl termini positions this compound as a potential homobifunctional crosslinker or monomer precursor . Bis-sulfones are recognized in the literature as versatile synthetic tools and linker groups [1]. The ethane bridge length and isopropyl substitution may confer different crosslinking distances and hydrophobicity compared to analogous bis(aryl sulfones), though direct comparative performance data in polymer matrices are not publicly available.

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